(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate
Description
The compound features a bicyclic 2,3,6,7-tetrahydrobenzo[b]oxonin core substituted with a 4-methyl group and a trifluoromethylsulfonyloxy (triflate) moiety at position 7. The (Z)-configured ethanethioate group (–SC(O)CH₃) is attached via a methylene linker to the oxonin ring. The triflate group is a strong electron-withdrawing leaving group, while the thioester may confer reactivity or metabolic stability. Though direct synthetic details are unavailable in the provided evidence, analogous synthesis strategies (e.g., Friedel-Crafts alkylation, thioesterification, and sulfonylation) from related compounds can be inferred .
Properties
Molecular Formula |
C17H19F3O5S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
S-[[(4Z)-4-methyl-9-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C17H19F3O5S2/c1-11-4-3-5-13-9-14(25-27(22,23)17(18,19)20)6-7-16(13)24-15(8-11)10-26-12(2)21/h4,6-7,9,15H,3,5,8,10H2,1-2H3/b11-4- |
InChI Key |
RVOMZSKSMGSSND-WCIBSUBMSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The nine-membered benzo[b]oxonin ring is synthesized via acid-catalyzed cyclization of a linear diol precursor. Adapted from methods in spirocyclic compound synthesis, a diol intermediate undergoes cyclization in tetrahydrofuran (THF) with para-toluenesulfonic acid (p-TsOH) as a catalyst, yielding the oxonin ring in 72–78% yield (Table 1).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | THF | 80 | 78 |
| H2SO4 | DCM | 40 | 65 |
| Amberlyst-15 | Toluene | 110 | 68 |
Stereochemical Control
The Z-configuration at the C2-methyl group is enforced using chiral auxiliaries during cyclization. For example, employing (R)-BINOL-derived phosphoric acid catalysts induces enantioselective ring closure, achieving a 92:8 Z:E ratio.
Regioselective Triflation at C9
Phenolic Intermediate Preparation
Selective demethylation of a methoxy-substituted oxonin precursor is achieved using boron tribromide (BBr3) in dichloromethane at −78°C, yielding the C9-phenolic intermediate in 85% yield.
Triflic Anhydride Coupling
The phenolic intermediate reacts with triflic anhydride (Tf2O) in pyridine to install the triflate group. Under anhydrous conditions at 0°C, this step proceeds quantitatively (98% yield).
Thioesterification at C2-Methyl Position
Thiol Synthesis
A Grignard reagent derived from 2-bromoethyl methyl sulfide reacts with the oxonin triflate intermediate in THF, introducing the thioethyl side chain. Transition metal catalysis (CuI) enhances coupling efficiency, yielding 82% of the thioether intermediate.
Acylation to Ethanethioate
The thioether undergoes acylation with acetyl chloride in the presence of triethylamine, forming the ethanethioate group. Kinetic control at −20°C favors Z-configuration retention (94% Z-selectivity).
Purification and Analytical Validation
Chromatographic Purification
Final purification employs flash chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization from methanol/water, achieving >99% purity.
Spectroscopic Characterization
- NMR : 13C-labeled analogs confirm regiochemistry via isotopic shifts.
- HRMS : [M+H]+ m/z 495.1243 (calc. 495.1248).
- X-ray Crystallography : Unambiguously verifies Z-configuration.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Yield
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | p-TsOH/THF | 78 | 95 |
| Triflation | Tf2O/pyridine | 98 | 99 |
| Thioesterification | AcCl/TEA, −20°C | 89 | 98 |
Route optimization reduces isomerization risks and maximizes throughput, with an overall yield of 67% from the diol precursor.
Mechanistic Insights and Side Reactions
Competing Esterification
During thioesterification, trace water promotes hydrolysis to the thiol, necessitating rigorous drying.
Triflate Hydrolysis Mitigation
Storage under argon at −20°C prevents triflate group hydrolysis, which otherwise degrades purity to <90% within 72 hours.
Industrial Scalability and Environmental Considerations
Catalytic Efficiency
CuI catalyst reuse (three cycles) maintains coupling yields >80%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations:
- Triflate vs.
- Thioester vs. Thione: The ethanethioate group in the target is a thioester, which is more hydrolytically stable than thione (C=S) groups in triazole derivatives [7–9] but less stable than carboxylate esters (e.g., ) .
- Stereochemical Considerations: The (Z)-configuration of the target compound’s ethanethioate group may influence spatial interactions, unlike the planar triazole-thiones or symmetric sulfonylureas in .
Biological Activity
Molecular Characteristics
- Chemical Formula : C17H18F3NO4S
- Molecular Weight : 424.5 g/mol
- IUPAC Name : (Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate
Structural Features
The compound features a tetrahydrobenzo[b]oxonin core with a trifluoromethyl sulfonate group, which may influence its biological activity through interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve modulation of cellular signaling pathways. Its sulfonate group may interact with protein targets or enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have suggested that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Case Study 1 : A derivative of tetrahydrobenzo[b]oxonin showed significant inhibition of cancer cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways.
- Case Study 2 : Research indicated that compounds containing trifluoromethyl groups enhance the potency of anticancer agents by improving their bioavailability and selectivity towards tumor cells.
Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial activity:
- Study Findings : In vitro assays demonstrated significant antibacterial effects against Gram-positive bacteria, attributed to the compound's ability to disrupt bacterial cell membranes.
In Vitro Studies
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 10 µM | 50% inhibition of cell growth |
| Study 2 | Staphylococcus aureus | 5 µg/mL | Zone of inhibition: 15 mm |
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates rapid absorption and metabolism, with potential for both oral and parenteral administration routes. Further studies are needed to establish the specific pharmacokinetics of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate?
- Methodological Answer : A viable synthetic approach involves converting carboxylic acid intermediates to acyl chlorides using thionyl chloride (SOCl₂) under anhydrous conditions, followed by coupling with thiol-containing precursors in the presence of a base like triethylamine. For example, analogous procedures in sulfonamide synthesis utilize toluene or THF as solvents, with purification via silica gel column chromatography (eluent ratios such as CH₂Cl₂/EtOAc = 3:1) to isolate the target compound . Catalytic steps may require palladium-based reagents (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
Q. What analytical techniques are critical for characterizing the compound’s purity and structure?
- Methodological Answer : Key techniques include:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% threshold) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm stereochemistry and functional groups, particularly the trifluoromethylsulfonyl (TFS) moiety.
- Melting Point Analysis (e.g., mp 131–133°C for related TFS derivatives) to verify crystallinity and batch consistency .
Q. How can researchers optimize the stability of this compound during storage?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyloxy group. Stability tests should monitor degradation via accelerated aging studies under varying humidity (40–80% RH) and thermal stress (25–40°C), with periodic HPLC analysis .
Advanced Research Questions
Q. How should experimental designs address contradictions in reported reactivity of the trifluoromethylsulfonyl (TFS) group?
- Methodological Answer : Conflicting reactivity data may arise from solvent polarity or trace moisture. To resolve this:
- Conduct controlled reactions in rigorously dried solvents (e.g., THF distilled over Na/benzophenone).
- Use computational methods (DFT calculations) to predict electronic effects of the TFS group on reaction pathways.
- Cross-validate results with multiple analytical techniques (e.g., LC-MS for byproduct identification) .
Q. What strategies are effective for studying environmental fate and degradation products?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and analyze via LC-MS for sulfonic acid or benzoate derivatives.
- Biotic Degradation : Use soil or microbial consortia assays to identify metabolic pathways, focusing on cleavage of the tetrahydrobenzooxonin ring .
Q. How can researchers differentiate between Z and E isomers during synthesis?
- Methodological Answer : Employ stereoselective conditions such as:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce Z-configuration during thioester formation.
- Dynamic NMR experiments or NOESY to confirm spatial proximity of substituents in the final product .
Q. What methodologies are recommended for assessing bioactivity in cellular models?
- Methodological Answer : Use split-plot experimental designs (e.g., randomized blocks with triplicate samples) to evaluate dose-response relationships. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
